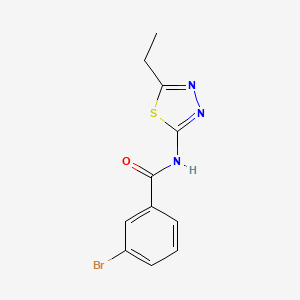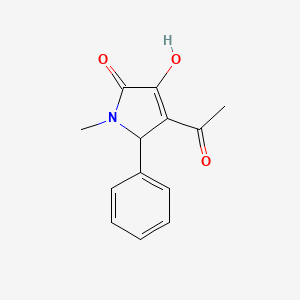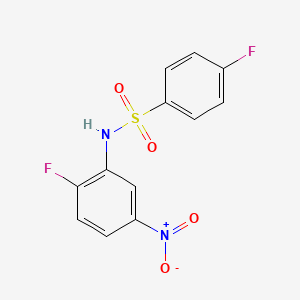![molecular formula C24H28ClN3O2 B5133222 [1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5133222.png)
[1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol: is a complex organic compound that features a combination of pyrrole, piperidine, and phenoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Chloropyridinyl Group: The 5-chloropyridin-2-yl group is introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization of appropriate precursors.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached via etherification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve reaction efficiency and product isolation.
Process Optimization: Scaling up reactions while maintaining control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole or piperidine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated pyrrole or piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of [1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to specific receptors, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
Structural Complexity: The combination of pyrrole, piperidine, and phenoxyethyl groups makes it structurally unique.
Propiedades
IUPAC Name |
[1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c25-20-8-9-23(26-17-20)28-13-4-5-21(28)18-27-14-10-24(19-29,11-15-27)12-16-30-22-6-2-1-3-7-22/h1-9,13,17,29H,10-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNIEWJNDGHXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC=CN3C4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
![4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B5133158.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)

![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5133231.png)
![1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5133232.png)
